molecular formula C12H17NO B1493625 trans-2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol CAS No. 2165826-90-2

trans-2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol

Cat. No. B1493625
CAS RN: 2165826-90-2
M. Wt: 191.27 g/mol
InChI Key: KHVBBKUVVDEHKC-ZYHUDNBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“trans-2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol” is a chemical compound with the molecular formula C12H17NO. It has a molecular weight of 191.27 g/mol. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Stereocontrolled Synthesis and Structural Analysis

A study by Izquierdo et al. (2005) detailed the stereoselective synthesis of derivatives of 2-aminocyclobutane-1-carboxylic acid, demonstrating the ability of the cyclobutane ring to promote structural rigidity through strong intramolecular hydrogen bonds. This rigidity has implications for the development of highly constrained beta-peptides (Izquierdo et al., 2005).

Conformational Preferences and Folding

Fernandes et al. (2010) investigated the folding of cyclobutane beta-amino acid oligomers, revealing a preference for a 12-helical conformation in solution and solid state, which is significant for designing peptide structures with specific conformational attributes (Fernandes et al., 2010).

Chiral Expression and Predictive Modelling

Gorrea et al. (2012) showed that the chirality of monomeric residues influences the folding of small oligopeptides, allowing for the rational design of new short foldamers with specific structural preferences. This study provides insights into how the structural elements of cyclobutane derivatives can be manipulated to achieve desired peptide conformations (Gorrea et al., 2012).

Catalytic Activity and Chemical Reactions

Zeng et al. (2009) described the synthesis of a stable spirocyclic (alkyl)(amino)carbene and its application as a ligand for gold(I) catalyzed reactions, highlighting the versatility of cyclobutane derivatives in catalysis and synthesis of nitrogen-containing heterocycles (Zeng et al., 2009).

Transport Mechanisms and Intracellular Fate

Okudaira et al. (2011) explored the transport mechanism and intracellular fate of trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid in prostate cancer cells, providing insights into how such compounds are taken up by cells and suggesting potential applications in cancer imaging and therapy (Okudaira et al., 2011).

properties

IUPAC Name

(1R,2R)-2-(2,5-dimethylanilino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8-3-4-9(2)11(7-8)13-10-5-6-12(10)14/h3-4,7,10,12-14H,5-6H2,1-2H3/t10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVBBKUVVDEHKC-ZYHUDNBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)N[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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